N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and a base under controlled conditions.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 2,5-dimethylphenyl group through a substitution reaction. This can be done using a suitable aryl halide and a strong base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenylthioureido) Acid Derivatives: These compounds share a similar structural motif and have been explored for their antimicrobial activities.
1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds have a similar thiazine ring structure and are known for their pharmacological activities, including antihypertensive and antidiabetic properties.
Uniqueness
N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group and the carboxamide functionality. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-4-25-21-12-11-17(23(26)24-20-13-15(2)9-10-16(20)3)14-19(21)18-7-5-6-8-22(18)29(25,27)28/h5-14H,4H2,1-3H3,(H,24,26) |
InChI Key |
VWONZNXRFCLPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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